2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
Description
The compound 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-β-D-erythro-hexopyranosyl)- is a cytosine analog characterized by a modified sugar moiety. Its structure consists of a 4-amino-2(1H)-pyrimidinone base (cytosine derivative) linked to a 2,3-dideoxy-β-D-erythro-hexopyranosyl sugar. The hexopyranosyl group indicates a six-membered pyranose ring (sugar), distinguishing it from common nucleosides with pentose sugars (e.g., arabinofuranosyl in cytarabine) .
Properties
CAS No. |
136020-18-3 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S,6R)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-8-3-4-13(10(16)12-8)9-2-1-6(15)7(5-14)17-9/h3-4,6-7,9,14-15H,1-2,5H2,(H2,11,12,16)/t6-,7+,9+/m0/s1 |
InChI Key |
GOUMWHNAXBKGRV-LKEWCRSYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]([C@H]1O)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1CC(OC(C1O)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Glycosylation Reaction: The initial step involves the glycosylation of a pyrimidinone derivative with a protected sugar moiety. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protecting groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening for reaction conditions.
Chemical Reactions Analysis
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sugar moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activity.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: This compound is studied for its interactions with enzymes and nucleic acids, providing insights into the mechanisms of nucleoside metabolism and function.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments, as it can inhibit the replication of viruses and the proliferation of cancer cells.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This compound targets specific enzymes involved in nucleoside metabolism, such as polymerases and kinases, leading to the inhibition of viral replication or cancer cell proliferation. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related cytosine derivatives:
Structural and Functional Analysis
Sugar Backbone Modifications: The target compound's hexopyranosyl sugar (six-membered ring) contrasts with the pentofuranosyl (five-membered) sugars of cytarabine and gemcitabine. Pyranose rings may confer distinct steric and electronic properties, affecting binding to enzymes like DNA polymerases . 2,3-Dideoxy groups eliminate hydroxyl residues, reducing susceptibility to phosphorylase enzymes and prolonging half-life compared to cytarabine .
Substituent Effects: Fluorine atoms in gemcitabine and the 2,3-difluoro analog enhance metabolic stability and alter substrate recognition by kinases.
Solubility and Stability: While solubility data for the target compound are unavailable, related 2(1H)-pyrimidinone derivatives exhibit moderate aqueous solubility (e.g., 4-amino-2(1H)-pyrimidinone: ~266 mg/L) . Modifications like dideoxy sugars may decrease polarity, reducing solubility but improving membrane permeability.
Toxicity and Safety :
- The phenylmethoxy-substituted analog (CAS 2048-52-4) shows acute oral toxicity (H302) and skin irritation (H315), but the target compound's safety profile remains uncharacterized .
Research and Pharmacological Implications
Antiviral Potential: Dideoxy sugars are hallmarks of antiviral nucleosides (e.g., zalcitabine).
Oncology Applications: Cytarabine’s success in leukemia highlights the importance of sugar modifications. The hexopyranosyl group in the target compound could optimize pharmacokinetics for solid tumors, though in vivo studies are needed .
Biological Activity
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C10H15N3O4. It features a pyrimidinone ring, which is known for its role in nucleic acid metabolism and potential therapeutic applications. The presence of the dideoxysugar moiety enhances its interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of pyrimidinones exhibit significant antiviral properties. For instance, compounds similar to 2(1H)-Pyrimidinone have been studied for their ability to inhibit viral replication by targeting viral polymerases. A study demonstrated that certain pyrimidine analogs effectively inhibited the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by competing with natural substrates for incorporation into viral DNA or RNA .
Antitumor Activity
The compound's structural similarity to nucleosides suggests potential antitumor activity. A study focusing on pyrimidine derivatives found that they could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, some derivatives showed selective inhibition of CDK4 over CDK2 and CDK1, indicating a targeted approach to cancer treatment .
The mechanism by which 2(1H)-Pyrimidinone exerts its biological effects primarily involves:
- Inhibition of Enzymatic Activity : By mimicking nucleotides, it can inhibit key enzymes involved in nucleotide synthesis and viral replication.
- Interference with DNA/RNA Synthesis : The incorporation of this compound into nucleic acids can lead to chain termination during replication processes.
Case Studies
- Antiviral Efficacy : In a controlled study, a series of pyrimidine derivatives were tested against various viruses. The results showed that compounds with structural modifications similar to 2(1H)-Pyrimidinone had enhanced antiviral activity compared to their parent structures .
- Anticancer Potential : In vitro studies revealed that specific analogs of 2(1H)-Pyrimidinone demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
